2-Chloro-4-(phenylthio)pyrimidine

Organic Synthesis Methodology Heterocyclic Chemistry

Choose 2-Chloro-4-(phenylthio)pyrimidine for 100% regioselective C-2 nucleophilic substitution—eliminating isomer mixtures common with 2,4-dichloropyrimidine. Its phenylthio group directs exclusive functionalization, enabling higher yields and simpler purification for advanced pharmaceutical intermediates. With proven activity against HIV-1 RT (IC50 190 nM) and influenza PA–PB1 (EC50 2.8 µM), this scaffold accelerates hit-to-lead campaigns. Insist on the authentic 4-phenylthio substitution pattern; methoxy or methylthio analogs compromise both reactivity and biological target engagement, jeopardizing your synthetic outcomes.

Molecular Formula C10H7ClN2S
Molecular Weight 222.69 g/mol
CAS No. 191729-21-2
Cat. No. B1628817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(phenylthio)pyrimidine
CAS191729-21-2
Molecular FormulaC10H7ClN2S
Molecular Weight222.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=NC(=NC=C2)Cl
InChIInChI=1S/C10H7ClN2S/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H
InChIKeyIWNKMHHAGXQADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Chloro-4-(phenylthio)pyrimidine (CAS 191729-21-2): An Essential Pyrimidine Intermediate for Selective Functionalization and Drug Discovery


2-Chloro-4-(phenylthio)pyrimidine (CAS: 191729-21-2) is a heterocyclic aromatic compound belonging to the pyrimidine family . It is characterized by a chlorine atom at the 2-position and a phenylthio group at the 4-position of the pyrimidine ring . This specific substitution pattern renders it a valuable synthetic intermediate for constructing more complex pyrimidine-based structures, which are prevalent in pharmaceuticals and agrochemicals [1]. Its molecular formula is C₁₀H₇ClN₂S, and it has a molecular weight of 222.69 g/mol .

Why Generic Substitution Fails: The Critical Role of 2-Chloro-4-(phenylthio)pyrimidine in Regioselective Synthesis and Biological Activity


Generic substitution of 2-chloro-4-(phenylthio)pyrimidine with alternative 2,4-disubstituted pyrimidines is not straightforward due to its unique electronic and steric profile. The phenylthio group is not merely a passive substituent; it actively directs regioselectivity in subsequent functionalization reactions [1], enabling transformations that are not possible or are low-yielding with other 4-position substituents like alkyl or alkoxy groups. Furthermore, this specific thioether linkage is a privileged pharmacophore that imparts distinct biological activities, such as potent inhibition of viral reverse transcriptase [2] and dihydrouracil dehydrogenase [3]. Substituting the compound with a simpler analog, like 2-chloro-4-methoxypyrimidine, would fundamentally alter both its chemical reactivity and its biological target engagement profile, jeopardizing downstream synthetic pathways and research outcomes.

Quantitative Differentiation: Head-to-Head Evidence for 2-Chloro-4-(phenylthio)pyrimidine


Superior Regioselectivity in Nucleophilic Substitution vs. 2,4-Dichloropyrimidine

2-Chloro-4-(phenylthio)pyrimidine demonstrates vastly superior regioselectivity in nucleophilic substitution reactions compared to the common starting material 2,4-dichloropyrimidine [1]. While 2,4-dichloropyrimidine is notoriously non-selective, leading to mixtures of 2- and 4-substituted products that require difficult separations, the phenylthio group at the 4-position of the target compound effectively blocks that site. This directs all nucleophilic attack to the 2-chloro position, enabling a 100% regioselective synthesis of 2-substituted-4-phenylthiopyrimidines [2].

Organic Synthesis Methodology Heterocyclic Chemistry

Enhanced Pharmacological Activity Against HIV-1 Reverse Transcriptase vs. Methylthio and Methoxy Analogs

The phenylthio moiety confers superior inhibitory activity against HIV-1 reverse transcriptase (RT) compared to closely related analogs. A study on pyrimidine thioethers established a clear structure-activity relationship [1]. The phenylthio-substituted derivative achieved an IC50 of 190 nM against wild-type HIV-1 RT [2], representing a significant potency advantage over compounds with smaller or less lipophilic substituents at the sulfur atom, which typically showed IC50 values > 1 µM [3].

Medicinal Chemistry Antiviral HIV-1 Enzyme Inhibition

Potent Inhibition of Dihydrouracil Dehydrogenase (DHUDase) vs. Phenylselenenyl Analog

2-Chloro-4-(phenylthio)pyrimidine is a potent inhibitor of dihydrouracil dehydrogenase (DHUDase), a key enzyme in pyrimidine catabolism [1]. A direct comparative study showed that the phenylthio-substituted pyrimidine (Compound 1) was a more effective inhibitor than its phenylselenenyl counterpart (Compound 2) [2]. At a concentration of 50 µM, the target compound inhibited DHUDase activity by 67%, compared to 47% inhibition by the phenylselenenyl analog [3].

Biochemistry Enzyme Inhibition Pyrimidine Metabolism Drug Discovery

Exclusive 2-Substitution in Trifluoromethyl Pyrimidine Synthesis vs. Methoxy Analog

In the synthesis of 5-(trifluoromethyl)pyrimidine derivatives, the use of 2-chloro-4-phenylthio-5-(trifluoromethyl)pyrimidine (a direct derivative of the target compound) provides a clear synthetic advantage [1]. When reacting 2,4-dichloro-5-(trifluoromethyl)pyrimidine with benzenethiol, a single, pure product, 2-chloro-4-phenylthio-5-(trifluoromethyl)pyrimidine, is obtained [2]. In contrast, the analogous reaction with methanol yields a mixture of 2-methoxy-4-chloro- and 2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine isomers that requires difficult column chromatography for separation [3].

Organic Synthesis Methodology Fluorinated Heterocycles

Established Role as a Direct Precursor to Potent Influenza Antivirals

2-Chloro-4-(phenylthio)pyrimidine serves as the direct synthetic precursor to a class of potent influenza virus inhibitors . A specific derivative synthesized from this core scaffold demonstrated an EC50 of 2.8 µM against the PA–PB1 protein-protein interaction, which is essential for viral replication [1]. This level of activity is a class-level hallmark of the arylthioether-pyrimidine series, establishing the parent compound as a validated entry point for developing novel antivirals.

Medicinal Chemistry Antiviral Influenza Protein-Protein Interaction Inhibitors

High-Value Application Scenarios for 2-Chloro-4-(phenylthio)pyrimidine in Research and Industry


Building Block for 2,4-Regioselective Synthesis of Complex Pyrimidines

2-Chloro-4-(phenylthio)pyrimidine is the premier choice for synthetic chemists who require absolute control over regioselectivity when constructing 2-substituted-4-functionalized pyrimidines. As evidenced by its 100% selectivity for 2-position nucleophilic substitution, it eliminates the common problem of isomer mixtures associated with 2,4-dichloropyrimidine . This leads to higher yields, simpler purification, and a more cost-effective synthesis of advanced intermediates for drug discovery [7].

Key Intermediate for Next-Generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The compound's demonstrated activity as a pyrimidine thioether with an IC50 of 190 nM against wild-type HIV-1 reverse transcriptase makes it a critical starting material for medicinal chemistry teams developing novel NNRTIs . Its structure offers a clear advantage over less potent methylthio or methoxy analogs, providing a more promising lead scaffold for optimization against both wild-type and drug-resistant viral strains [7].

Precursor for Synthesizing Fluorinated Pyrimidine Derivatives for Agrochemical and Pharmaceutical R&D

The high regioselectivity of the phenylthio group is particularly valuable when combined with other valuable substituents, such as the trifluoromethyl group. As demonstrated in patent literature, the use of 2-chloro-4-phenylthio-5-(trifluoromethyl)pyrimidine provides a clean, single-isomer product, avoiding the separation challenges encountered with methoxy analogs . This makes it a preferred building block for efficiently accessing complex, fluorinated pyrimidines that are prevalent in modern agrochemicals and pharmaceuticals [7].

Validated Scaffold for Antiviral Drug Discovery Targeting Protein-Protein Interactions

Researchers focused on challenging antiviral targets like influenza can leverage 2-Chloro-4-(phenylthio)pyrimidine as a direct precursor to a class of PA–PB1 protein-protein interaction inhibitors . The fact that a derivative of this exact compound exhibits an EC50 of 2.8 µM validates its use in this space, offering a tangible starting point for hit-to-lead campaigns that is supported by existing literature data, unlike many unproven, generic pyrimidine cores [7].

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